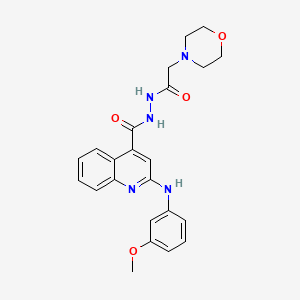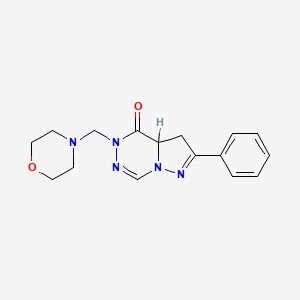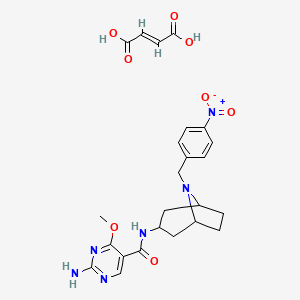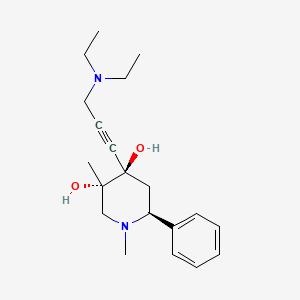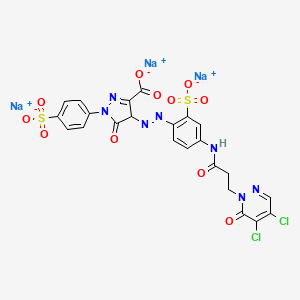
4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as azo, sulfonyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:
Formation of the pyridazinone ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the propionyl group: This step involves the reaction of the pyridazinone intermediate with propionyl chloride in the presence of a base.
Azo coupling reaction: The azo group is introduced through a diazotization reaction followed by coupling with an aromatic amine.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, followed by purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azo group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a diagnostic agent.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, potassium salt
- **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, calcium salt
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications. The presence of multiple sulfonyl and azo groups may confer unique chemical and physical properties, making it valuable for specific industrial or research purposes.
Propiedades
Número CAS |
85959-08-6 |
|---|---|
Fórmula molecular |
C23H14Cl2N7Na3O11S2 |
Peso molecular |
768.4 g/mol |
Nombre IUPAC |
trisodium;4-[[4-[3-(4,5-dichloro-6-oxopyridazin-1-yl)propanoylamino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H17Cl2N7O11S2.3Na/c24-14-10-26-31(21(34)18(14)25)8-7-17(33)27-11-1-6-15(16(9-11)45(41,42)43)28-29-19-20(23(36)37)30-32(22(19)35)12-2-4-13(5-3-12)44(38,39)40;;;/h1-6,9-10,19H,7-8H2,(H,27,33)(H,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
Clave InChI |
VKMVLEKLTORGGO-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)CCN4C(=O)C(=C(C=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




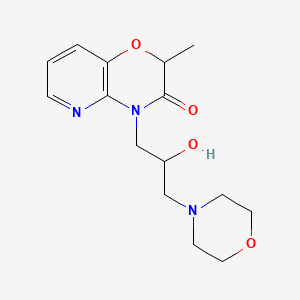
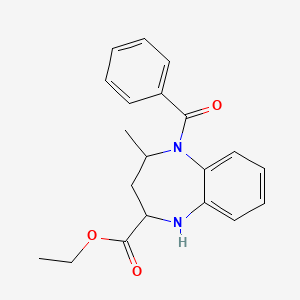



![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
